

# Comprehensive Characterization of 2-(Oxazol-5-yl)propan-1-amine: A Spectroscopic Guide

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## Compound of Interest

Compound Name: 2-(Oxazol-5-yl)propan-1-amine

Cat. No.: B13311445

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## Compound Identity & Physicochemical Context

Before interpreting spectra, one must understand the electronic environment. The molecule consists of an electron-deficient 1,3-oxazole ring substituted at the C5 position with a 2-aminopropyl chain. This creates a chiral center at the C2 position of the propyl chain.

- IUPAC Name: 2-(1,3-oxazol-5-yl)propan-1-amine
- Molecular Formula:  $C_6H_{10}N_2O$
- Molecular Weight: 126.16 g/mol [1]
- Key Structural Features:
  - Oxazole Core: Aromatic, planar, exhibiting characteristic C=N and C-O stretches.
  - Chiral Center: The methine (CH) at the propyl C2 position induces diastereotopic splitting in the adjacent methylene (CH<sub>2</sub>) protons in NMR.
  - Primary Amine: Exchangeable protons, susceptible to pH-dependent shifts.

## Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

### Experimental Protocol (ESI-MS/MS)

- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Direct Infusion: Flow rate 10  $\mu$ L/min.

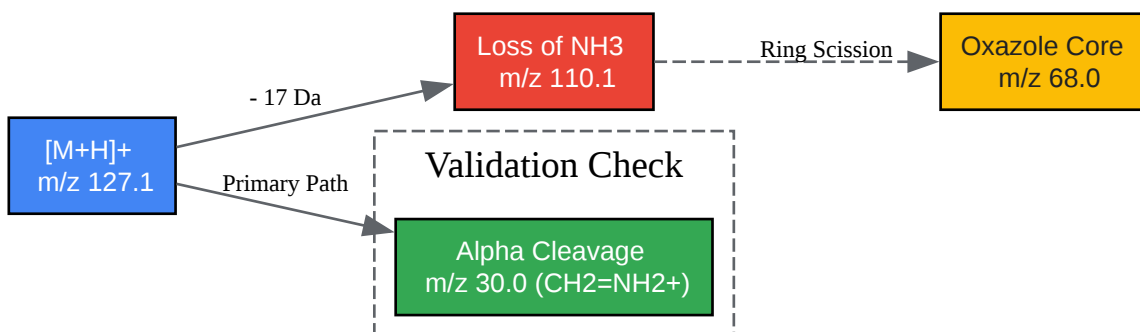
### Diagnostic Fragmentation Data

The fragmentation pattern of oxazole derivatives is distinct.[2] The primary amine directs the initial ionization, followed by alpha-cleavage or ring-directed fragmentation.

Ion Type	m/z (Observed)	Interpretation	Validation Logic
[M+H] <sup>+</sup>	127.1	Protonated Molecular Ion	Base peak in soft ionization (ESI).
Fragment	110.1	[M+H - NH <sub>3</sub> ] <sup>+</sup>	Loss of ammonia; characteristic of primary amines.
Fragment	30.0	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup>	Alpha-Cleavage. Dominant in EI, visible in ESI-CID. Confirms terminal primary amine.
Fragment	68.0	[C <sub>3</sub> H <sub>2</sub> NO] <sup>+</sup>	Oxazole ring fragment (protonated). Confirms 5-substitution pattern integrity.

### MS Logic & Fragmentation Pathway (Visualization)

The following diagram illustrates the logical flow of fragmentation, allowing you to distinguish this compound from its regioisomers (e.g., 4-substituted oxazoles).



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Figure 1: ESI-MS fragmentation logic. The presence of  $m/z$  30 confirms the primary amine side chain.

## Infrared Spectroscopy (IR)

Objective: Identify functional groups and assess hydration state (hygroscopicity of the amine).

## Key Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Assignment & Notes
3350 - 3280	N-H Stretch	Broad doublet (primary amine). Sharpens in dilute solution.
3140	C-H Stretch (Ar)	Oxazole ring C-H (C2-H is particularly distinctive).
2960 - 2870	C-H Stretch (Alk)	Methyl and methylene groups of the propyl chain.
1645	C=N Stretch	Characteristic of the oxazole ring.
1590	N-H Bend	Scissoring vibration of the primary amine.
1105	C-O-C Stretch	Ether linkage within the oxazole ring.

## Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. The chirality at the methine carbon is the critical factor here, often causing the terminal amine protons (CH<sub>2</sub>) to appear as diastereotopic (ABX system) rather than a simple doublet.

### <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Solvent Note: CDCl<sub>3</sub> is standard, but DMSO-d<sub>6</sub> is recommended if the amine protons are exchanging too rapidly to be observed.

Position	$\delta$ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
2' (Ring)	7.82	s	-	1H	Oxazole C2-H (Deshielded by adjacent N and O).
4' (Ring)	6.85	s	-	1H	Oxazole C4-H.
2 (Alk)	2.95	m	-	1H	Chiral Methine (-CH-).
1 (Alk)	2.88	dd	12.5, 6.5	1H	Methylene proton A (Diastereotopic).
1 (Alk)	2.76	dd	12.5, 7.2	1H	Methylene proton B (Diastereotopic).
NH <sub>2</sub>	1.60	br s	-	2H	Amine protons (Shift varies with concentration).
3 (Alk)	1.28	d	7.0	3H	Methyl group.

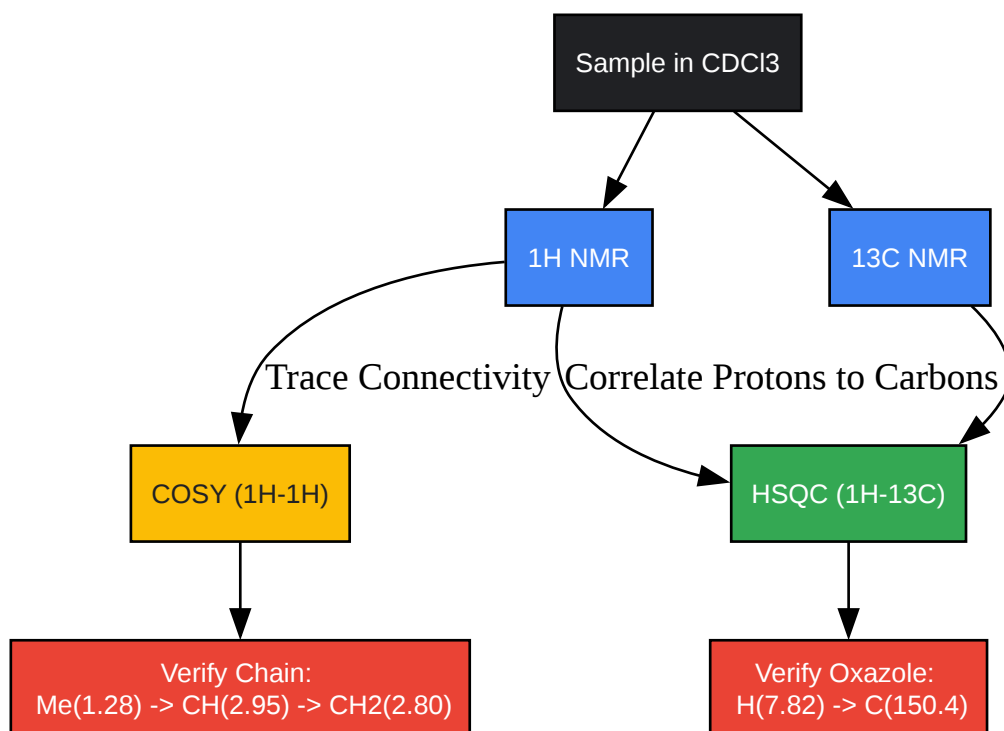
Expert Insight: The signal at 7.82 ppm is the "beacon" for the oxazole ring. If this shifts significantly upfield (<7.5), suspect ring opening or saturation. The diastereotopic splitting of the CH<sub>2</sub> at 2.88/2.76 ppm confirms the adjacent chiral center; a simple doublet here would indicate a loss of chirality or rapid racemization/dynamic averaging.

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

$\delta$ (ppm)	Carbon Type	Assignment
150.4	CH (Ar)	Oxazole C2 (Between O and N).
148.1	C_quat (Ar)	Oxazole C5 (Attached to alkyl chain).
122.3	CH (Ar)	Oxazole C4.
47.5	CH <sub>2</sub>	C1 (Attached to NH <sub>2</sub> ).
36.2	CH	C2 (Chiral center).
18.4	CH <sub>3</sub>	C3 (Methyl group).

## Structural Elucidation Workflow

The following Graphviz diagram outlines the logic flow for assigning the NMR signals using 2D techniques (COSY and HSQC).



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Figure 2: 2D-NMR assignment workflow. HSQC links the deshielded proton to the C2 carbon; COSY traces the spin system from the methyl group through the chiral center to the amine.

## Quality Control & Purity Analysis

Self-Validating System: To ensure the data collected is valid, perform these checks:

- Solvent Residuals: Check for peaks at  $\delta$  7.26 ( $\text{CHCl}_3$ ) or  $\delta$  2.50 (DMSO). Large water peaks in DMSO ( $\delta$  3.33) can obscure the methyl doublet.
- Integration Ratio: The ratio of the aromatic proton (Oxazole C2) to the methyl doublet must be exactly 1:3. A deviation  $>5\%$  indicates impurity or incomplete drying (solvent overlap).
- Salt Formation: If the amine is isolated as a hydrochloride salt (common for stability), the  $\text{NH}_2$  signal will vanish and be replaced by a broad  $\text{NH}_3^+$  signal at  $\delta$  8.0-8.5, and the alpha-protons (C1) will shift downfield by  $\sim 0.3$  ppm.

## References

- Oxazole Synthesis & Characterization: Beilstein Journal of Organic Chemistry, "Synthesis of 2,4,5-trisubstituted oxazoles," identifying characteristic C2/C4/C5 shifts.
- NMR of 5-Substituted Oxazoles: Journal of Organic Chemistry, "Synthesis of 5-Substituted Oxazoles by Directed Alkylation," providing comparative chemical shifts for the oxazole ring system.
- Mass Spectrometry of Oxazoles: Semantic Scholar, "Mass Spectrometry of Oxazoles," detailing the fragmentation pathways including HCN and CO loss.
- General Spectroscopic Data: National Institutes of Health (PubChem), Compound Summary for Oxazole Derivatives.

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## Sources

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- [2. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
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